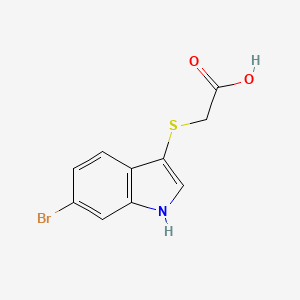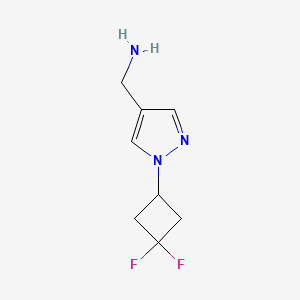
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazolyl ring, which is further linked to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Difluorocyclobutyl Group: The difluorocyclobutyl group can be synthesized through the fluorination of cyclobutyl derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment to Pyrazole Ring: The difluorocyclobutyl group is then attached to a pyrazole ring through a series of substitution reactions. This step may involve the use of catalysts and specific reaction conditions to ensure the desired regioselectivity and yield.
Introduction of Methanamine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluorocyclobutyl group can enhance the compound’s binding affinity and specificity, while the pyrazole ring can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluorocyclobutyl)methanamine hydrochloride
- 1-(3,3-Difluorocyclobutyl)ethanamine hydrochloride
- 2-(3,3-Difluorocyclobutyl)ethan-1-amine
Uniqueness
(1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-yl)methanamine is unique due to the combination of the difluorocyclobutyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C8H11F2N3 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
[1-(3,3-difluorocyclobutyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C8H11F2N3/c9-8(10)1-7(2-8)13-5-6(3-11)4-12-13/h4-5,7H,1-3,11H2 |
InChI Key |
CAAQFAPAIXSETG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)N2C=C(C=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14911953.png)


![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)

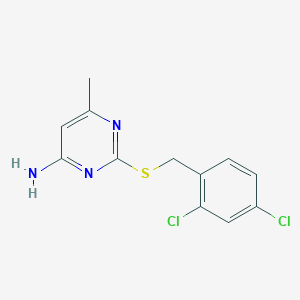
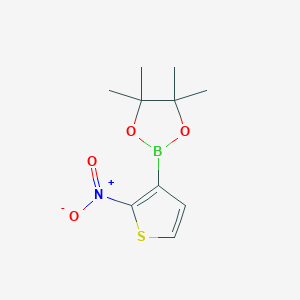
![1,6-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B14911976.png)

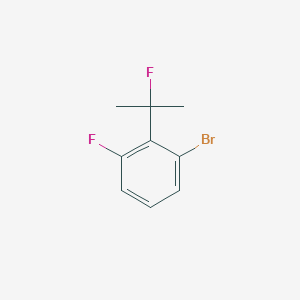
![(5AR,10bS)-2-phenyl-2,4,5a,10b-tetrahydro-1H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazine](/img/structure/B14912014.png)


